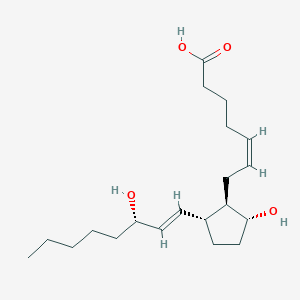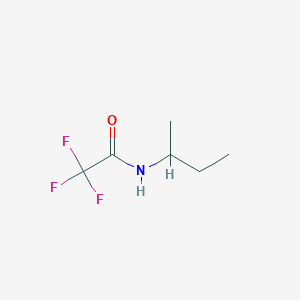
N-butan-2-yl-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butan-2-yl-2,2,2-trifluoroacetamide, also known as TFAA, is a commonly used derivatizing agent in analytical chemistry. It is used to improve the detection and quantification of various compounds, especially those that are not easily detected by traditional analytical methods. TFAA is a colorless liquid with a boiling point of 135-136°C and a molecular weight of 223.23 g/mol.
Mecanismo De Acción
The mechanism of action of N-butan-2-yl-2,2,2-trifluoroacetamide involves the formation of a stable derivative through the reaction of the amino group of the compound with the trifluoroacetyl group of N-butan-2-yl-2,2,2-trifluoroacetamide. This reaction typically occurs under acidic conditions and results in the formation of an amide bond. The resulting derivative is more volatile and thermally stable than the original compound, making it easier to detect and quantify.
Efectos Bioquímicos Y Fisiológicos
N-butan-2-yl-2,2,2-trifluoroacetamide has no known biochemical or physiological effects on living organisms. It is considered to be a relatively safe compound and is not known to be toxic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using N-butan-2-yl-2,2,2-trifluoroacetamide in lab experiments are its ability to improve the detection and quantification of various compounds and its ease of use. N-butan-2-yl-2,2,2-trifluoroacetamide is a relatively simple compound to synthesize and can be easily purified through distillation. It is also compatible with a wide range of analytical techniques, including gas chromatography and liquid chromatography.
The main limitation of using N-butan-2-yl-2,2,2-trifluoroacetamide is that it is not suitable for the analysis of compounds that do not contain an amino group. It is also not suitable for the analysis of compounds that are sensitive to acidic conditions.
Direcciones Futuras
There are several potential future directions for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in scientific research. One area of interest is the development of new derivatizing agents that are more selective and sensitive than N-butan-2-yl-2,2,2-trifluoroacetamide. Another area of interest is the application of N-butan-2-yl-2,2,2-trifluoroacetamide in the analysis of complex mixtures, such as biological fluids and environmental samples. Finally, there is potential for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in the development of new analytical techniques for the detection and quantification of various compounds.
Aplicaciones Científicas De Investigación
N-butan-2-yl-2,2,2-trifluoroacetamide is widely used in scientific research for the derivatization of various compounds. It is particularly useful for the analysis of amino acids, peptides, and other nitrogen-containing compounds. N-butan-2-yl-2,2,2-trifluoroacetamide reacts with the amino group of these compounds to form stable derivatives that can be easily detected and quantified by gas chromatography or liquid chromatography.
Propiedades
Número CAS |
1815-81-2 |
|---|---|
Nombre del producto |
N-butan-2-yl-2,2,2-trifluoroacetamide |
Fórmula molecular |
C6H10F3NO |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
N-butan-2-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO/c1-3-4(2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
Clave InChI |
MOAMIZJDECJMPD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(F)(F)F |
SMILES canónico |
CCC(C)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

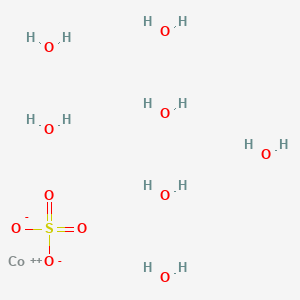

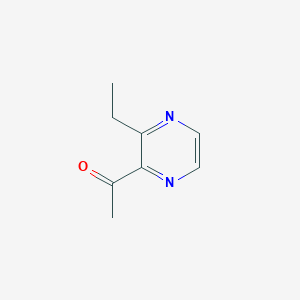
![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)
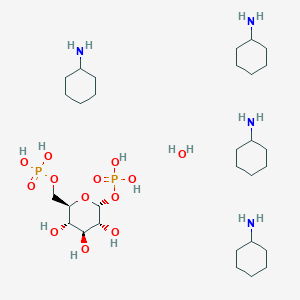
![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![5-Acetyl-3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B160251.png)


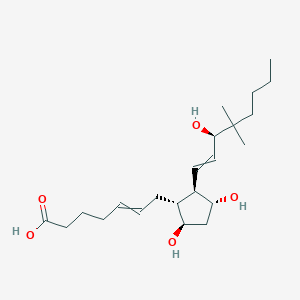
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
